molecular formula C12H14IN3O B13928466 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Katalognummer: B13928466
Molekulargewicht: 343.16 g/mol
InChI-Schlüssel: DMQFHNLZHHKGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a synthetic organic compound characterized by the presence of an iodine atom, a tetrahydropyran ring, and an indazole core

Vorbereitungsmethoden

The synthesis of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C12H14IN3O

Molekulargewicht

343.16 g/mol

IUPAC-Name

3-iodo-1-(oxan-2-yl)indazol-5-amine

InChI

InChI=1S/C12H14IN3O/c13-12-9-7-8(14)4-5-10(9)16(15-12)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2

InChI-Schlüssel

DMQFHNLZHHKGLT-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C(=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.